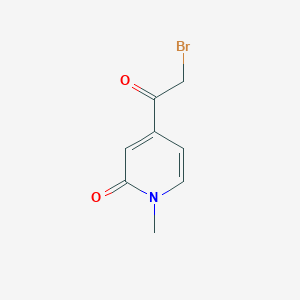
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by oxidation and subsequent functional group transformations . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as iodine or other halogen sources .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the thiazole ring, as well as substituted derivatives with different functional groups attached to the sulfur atom .
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with DNA replication and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid
- 2-Methylsulfanyl-1,3-thiazole-4-carboxylic acid
- 5-Phenyl-1,3-thiazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a phenyl group and a methylsulfanyl group on the thiazole ring. This combination of substituents enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H9NO2S2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S2/c1-15-11-12-8(10(13)14)9(16-11)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
PUBLRHMZMOTZHN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
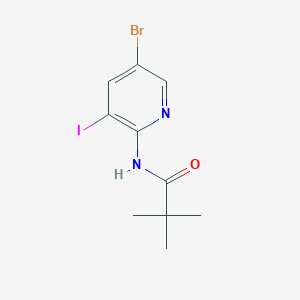
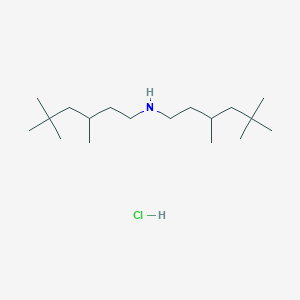
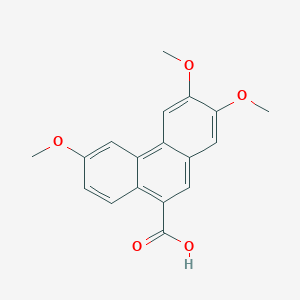


![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
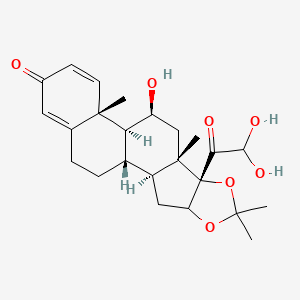
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
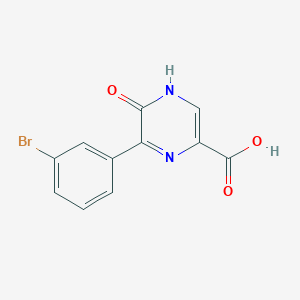
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)

